molecular formula C10H17N3 B1145986 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine CAS No. 1338247-69-0

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1145986
CAS No.: 1338247-69-0
M. Wt: 179.26208
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires the use of a base, such as potassium carbonate, in a solvent like dichloromethane . The reaction conditions may vary, but it generally involves stirring the reaction mixture at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine include other pyrazolopyridine derivatives, such as:

  • 1H-pyrazolo[3,4-b]pyridine
  • 2H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[4,3-c]pyridine
  • 1H-pyrazolo[4,3-b]pyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit distinct properties compared to other pyrazolopyridine derivatives due to these structural differences .

Properties

CAS No.

1338247-69-0

Molecular Formula

C10H17N3

Molecular Weight

179.26208

Synonyms

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.